![molecular formula C17H25N3O7S B3941850 N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3941850.png)
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
Descripción general
Descripción
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate, also known as NSC-320846, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which plays a critical role in the regulation of pH in tumor cells.
Mecanismo De Acción
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate works by selectively inhibiting the activity of CAIX, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CAIX is overexpressed in many types of cancer cells and plays a critical role in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate leads to a decrease in the pH of the tumor microenvironment, which in turn can promote tumor cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has been shown to selectively inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. Inhibition of CAIX activity by N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate leads to a decrease in the pH of the tumor microenvironment, which in turn can promote tumor cell death and sensitize cancer cells to chemotherapy and radiation therapy. N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has also been shown to have potential use in imaging and diagnosis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has several advantages for use in lab experiments. The compound is highly selective for CAIX and has been optimized for high yield and purity. N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has also been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also limitations to the use of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in lab experiments. The compound has not yet been approved for clinical use and its safety and efficacy in humans have not been fully established.
Direcciones Futuras
There are several future directions for the study of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate. One potential direction is the development of new and more efficient synthesis methods for the compound. Another direction is the optimization of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate for use in imaging and diagnosis of cancer. Additionally, further studies are needed to fully establish the safety and efficacy of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in humans and to determine its potential as a therapeutic agent for cancer treatment. Finally, the potential use of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in combination with other cancer therapies should also be explored.
Aplicaciones Científicas De Investigación
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn can promote tumor cell death and sensitize cancer cells to chemotherapy and radiation therapy. N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has also been studied for its potential use in imaging and diagnosis of cancer.
Propiedades
IUPAC Name |
oxalic acid;N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S.C2H2O4/c1-12(2)17-8-10-18(11-9-17)22(20,21)15-6-4-14(5-7-15)16-13(3)19;3-1(4)2(5)6/h4-7,12H,8-11H2,1-3H3,(H,16,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRPXMWKYBHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)
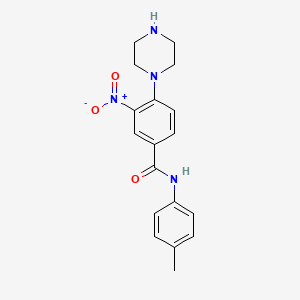
![2-methyl-5-oxo-4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941776.png)
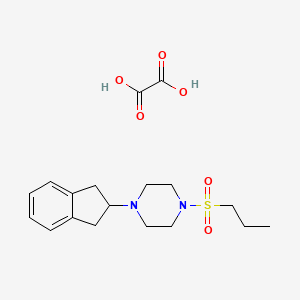
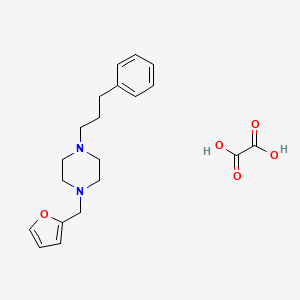
![3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3941810.png)
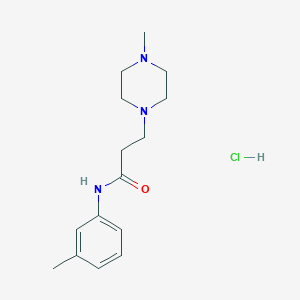
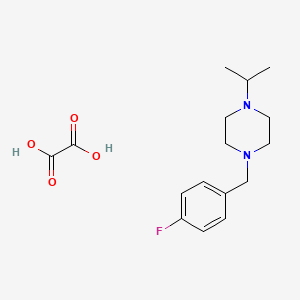
![N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941830.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941838.png)
![4-(2-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941842.png)
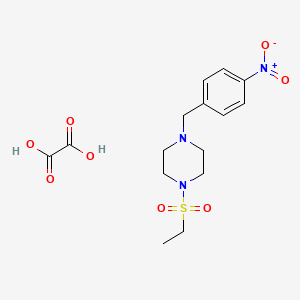
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3941860.png)
![N-(3,4-dichlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3941867.png)